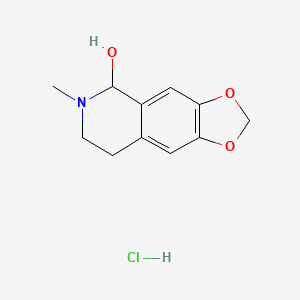

Hydrastinine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQCQJCIITVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6592-85-4 (Parent) | |

| Record name | Hydrastinine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047878 | |

| Record name | Hydrastinine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4884-68-8, 6592-85-4 | |

| Record name | 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4884-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastinine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrastinine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastinine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastinine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastinine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8253P6A1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Hydrastinine Hydrochloride from Hydrastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hydrastinine (B1223018) hydrochloride from its precursor, hydrastine (B1673436). The primary method detailed is the oxidative cleavage of hydrastine using nitric acid, a historically significant and effective route. This document includes detailed experimental protocols, a summary of quantitative data, and a proposed reaction mechanism. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of alkaloid chemistry, pharmaceutical sciences, and drug development.

Introduction

Hydrastinine is a semi-synthetic isoquinoline (B145761) alkaloid that has garnered interest for its physiological effects. Historically, it was prepared by the oxidative cleavage of hydrastine, a phthalideisoquinoline alkaloid extracted from the roots of the goldenseal plant (Hydrastis canadensis). The most common method for this transformation is the use of nitric acid, which selectively cleaves the lactone ring of hydrastine to yield hydrastinine and opianic acid as a co-product. This guide will focus on the practical aspects of this synthesis, providing the necessary details for its replication and understanding.

Chemical Transformation

The overall reaction involves the oxidation and subsequent hydrolysis of the lactone ring in hydrastine. This process breaks the bond between the isoquinoline and phthalide (B148349) moieties of the molecule, leading to the formation of hydrastinine and opianic acid.

Reaction Scheme:

Hydrastine + HNO₃ → Hydrastinine + Opianic Acid

Following the oxidation, hydrastinine is typically converted to its hydrochloride salt for improved stability and handling.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of hydrastinine hydrochloride from hydrastine based on historical methods. It is important to note that yields can vary based on the precise reaction conditions and purity of the starting material.

| Parameter | Value | Notes |

| Reactants | ||

| Hydrastine | 1 part by weight | |

| Dilute Nitric Acid | 10 parts by weight | Specific gravity of 1.2 |

| Reaction Conditions | ||

| Temperature | 50-60 °C | Gentle heating on a water bath |

| Reaction Time | Several hours | Until the evolution of red fumes ceases |

| Products | ||

| Hydrastinine | Theoretical Yield | Dependent on complete conversion |

| Opianic Acid | Theoretical Yield | Co-product of the reaction |

| Purification & Isolation | ||

| Yield of Hydrastinine HCl | Variable | Dependent on purification efficiency |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from hydrastine via nitric acid oxidation.

4.1. Materials and Equipment

-

Hydrastine (purified alkaloid)

-

Dilute Nitric Acid (specific gravity 1.2)

-

Diethyl ether

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Sodium Carbonate solution

-

Round-bottom flask

-

Water bath

-

Reflux condenser

-

Separatory funnel

-

Beakers and flasks

-

Crystallization dish

-

pH indicator paper

-

Filtration apparatus

4.2. Procedure

-

Oxidation: In a round-bottom flask, dissolve one part by weight of hydrastine in ten parts by weight of dilute nitric acid (specific gravity 1.2).

-

Gently heat the mixture on a water bath to a temperature of 50-60 °C. The reaction is initiated, and red fumes (nitrogen oxides) will begin to evolve.

-

Continue heating the reaction mixture for several hours until the evolution of red fumes ceases, indicating the completion of the oxidation.

-

Isolation of Opianic Acid: Allow the reaction mixture to cool. Opianic acid will crystallize out from the solution.

-

Separate the crystallized opianic acid by filtration.

-

Extraction of Hydrastinine: The filtrate, containing hydrastinine nitrate, is then made alkaline by the careful addition of a sodium carbonate solution.

-

Extract the alkaline solution multiple times with diethyl ether to transfer the free hydrastinine base into the organic layer.

-

Combine the ethereal extracts and wash them with a small amount of water.

-

Formation of Hydrochloride Salt: Evaporate the diethyl ether to obtain the crude hydrastinine base.

-

Dissolve the crude base in a minimal amount of ethanol.

-

Carefully add concentrated hydrochloric acid dropwise to the ethanolic solution until it is slightly acidic.

-

Crystallization: Allow the solution to cool and stand for the crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry them.

Reaction Mechanism and Visualization

The following diagram illustrates the proposed signaling pathway for the oxidative cleavage of hydrastine by nitric acid to form hydrastinine and opianic acid.

Caption: Oxidative cleavage of hydrastine to hydrastinine and opianic acid.

Conclusion

The synthesis of this compound from hydrastine via nitric acid oxidation is a well-established method. This guide has provided a detailed protocol, quantitative parameters, and a mechanistic overview to aid researchers in their scientific endeavors. Careful control of reaction conditions and meticulous purification are key to obtaining a high-quality product. This foundational knowledge can serve as a basis for further research into the synthesis of related isoquinoline alkaloids and the development of novel therapeutic agents.

The Historical Application of Hydrastinine Hydrochloride as a Haemostatic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastinine (B1223018) hydrochloride, a semi-synthetic alkaloid derived from hydrastine (B1673436), was historically recognized and utilized for its haemostatic properties, particularly in the early 20th century. Patented by Bayer in the 1910s, this compound was primarily employed to control uterine hemorrhage.[1] This technical guide provides a comprehensive overview of the historical use of hydrastinine hydrochloride as a haemostatic agent, delving into its proposed mechanism of action, clinical applications, and the limited available information on its safety profile. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the historical context of haemostatic agents and the evolution of pharmacological therapies.

Historical Context and Development

Hydrastinine is derived from hydrastine, an alkaloid extracted from the goldenseal plant (Hydrastis canadensis). The process involves the oxidative cleavage of hydrastine hydrochloride with nitric acid.[1] This semi-synthetic approach made it possible to produce hydrastinine in larger quantities for medicinal use. Bayer's patenting of hydrastinine as a haemostatic drug in the 1910s marked its formal entry into the pharmacopeia of the time.[1] It was particularly noted for its application in gynecological conditions involving excessive bleeding.

Data Presentation: Efficacy and Clinical Applications

Quantitative data from the early 20th century on the efficacy of this compound is scarce in readily accessible modern literature. The available information is largely qualitative, consisting of case reports and clinical observations from that period. The following table summarizes the reported clinical applications and observed effects.

| Clinical Application | Reported Efficacy (Qualitative) | Dosage and Administration (Historical) | Source Type |

| Uterine Hemorrhage | Described as effective in controlling bleeding associated with menorrhagia and metrorrhagia. | Specific dosages are not consistently reported in available literature, but it was administered orally or by injection. | Clinical observations and case reports from the early 20th century. |

| Postpartum Hemorrhage | Utilized to manage bleeding after childbirth. | Information on precise dosing regimens is limited. | Historical medical texts and case studies. |

| General Haemostasis | Mentioned as a general haemostatic agent. | Details on administration for non-uterine bleeding are sparse. | Pharmacological and therapeutic handbooks of the era. |

Proposed Mechanism of Action: Vasoconstriction

The primary mechanism of action attributed to the haemostatic effect of this compound is vasoconstriction. By constricting blood vessels, particularly smaller arteries and capillaries, it was believed to reduce blood flow to the site of bleeding, thereby facilitating clot formation. The precise signaling pathway for this action was not elucidated during the period of its primary use.

Based on the general understanding of smooth muscle contraction, a putative signaling pathway for a vasoconstrictive agent like hydrastinine can be proposed. This hypothetical pathway is illustrated in the diagram below. It is important to note that this is a generalized representation and not a confirmed pathway for hydrastinine.

Caption: A putative signaling pathway for vasoconstriction induced by a haemostatic agent.

Experimental Protocols

Detailed experimental protocols from the early 20th-century studies on this compound are not well-documented in accessible literature. However, a representative protocol for evaluating a potential haemostatic agent during that era can be constructed based on the pharmacological methods known at the time.

Representative Historical Experimental Protocol for Haemostatic Activity

-

Objective: To determine the haemostatic efficacy of "Compound X" (e.g., this compound).

-

Animal Model: Anesthetized rabbits or dogs were commonly used.

-

Procedure:

-

Anesthesia: The animal would be anesthetized, typically with ether or a barbiturate.

-

Induction of Bleeding: A standardized bleeding injury would be created. Common methods included:

-

Ear Artery Transection: A marginal artery in the ear would be transected, and the duration of bleeding measured.

-

Femoral Artery Puncture: A needle puncture would be made in the femoral artery, and bleeding time and volume would be assessed.

-

-

Administration of Compound X: The test compound would be administered, typically intravenously or intramuscularly, at varying doses. A control group would receive a saline solution.

-

Measurement of Haemostatic Parameters:

-

Bleeding Time: The time from the creation of the wound until the cessation of bleeding would be recorded with a stopwatch.

-

Blood Loss Volume: Blood would be collected on pre-weighed absorbent material, and the weight difference would be used to estimate the volume of blood lost.

-

-

Physiological Monitoring: Blood pressure and heart rate would be monitored throughout the experiment to assess cardiovascular effects.

-

-

Data Analysis: The results from the treated group would be compared to the control group to determine if "Compound X" significantly reduced bleeding time and/or blood loss.

The logical workflow for the development and evaluation of a haemostatic agent like hydrastinine in the early 20th century can be visualized as follows:

Caption: Logical workflow for the historical development of this compound.

Safety and Adverse Effects

Conclusion

This compound holds a significant place in the history of pharmacology as an early semi-synthetic haemostatic agent. Its use, primarily in the management of uterine hemorrhage, highlights the ongoing search for effective treatments for bleeding disorders. While the lack of detailed quantitative data and specific experimental protocols from the early 20th century presents a challenge for a complete modern scientific evaluation, the available historical records provide valuable insights into the therapeutic landscape of that era. The proposed mechanism of vasoconstriction, though not fully elucidated at the molecular level, aligns with the observed clinical effects. This historical perspective serves as a reminder of the evolution of drug discovery and the importance of rigorous scientific validation in the development of new therapeutic agents. Further archival research into medical journals and pharmaceutical records from the early 20th century may yet uncover more detailed information about this historically important compound.

References

From Golden Root to Hemostatic Agent: A Technical Guide to the Discovery and Synthesis of Hydrastinine Hydrochloride from Hydrastis canadensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and origin of hydrastinine (B1223018) hydrochloride, a semi-synthetic derivative of the natural alkaloid hydrastine (B1673436) found in Goldenseal (Hydrastis canadensis). The document details the historical context of its discovery, the extraction of the precursor molecule, and the chemical synthesis that transforms a plant-derived compound into a therapeutically relevant agent. This guide includes detailed experimental protocols for both the extraction and quantification of hydrastine and the subsequent synthesis of hydrastinine hydrochloride. Quantitative data is presented in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Hydrastis canadensis, commonly known as Goldenseal, is a perennial herb belonging to the buttercup family, Ranunculaceae.[1] Native to eastern North America, its rhizomes and roots are rich in a variety of isoquinoline (B145761) alkaloids, most notably berberine (B55584) and hydrastine.[2][3] Hydrastine, discovered in 1851 by Alfred P. Durand, is a significant bioactive component of the plant.[4] In the early 20th century, a semi-synthetic derivative, hydrastinine, was developed through the oxidative cleavage of hydrastine.[2][4] This process, patented by Bayer, yielded a compound with valuable hemostatic properties.[2][4] This guide delves into the scientific journey from the raw botanical material to the pharmacologically active this compound.

The Origin: Hydrastis canadensis and its Alkaloid Content

The primary source of hydrastine is the dried rhizome and root of Hydrastis canadensis. The concentration of hydrastine in the plant material can vary significantly depending on factors such as plant age, growing conditions, and harvest time.

Quantitative Analysis of Hydrastine in Hydrastis canadensis

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are employed for the accurate quantification of hydrastine in plant material. The typical concentration of hydrastine in dried Goldenseal rhizomes ranges from 1.5% to 4.0% by weight.[1][2][3]

| Parameter | Value | Reference |

| Hydrastine Content (w/w) in Dried Rhizome | 1.5% - 4.0% | [1][2][3] |

| Berberine Content (w/w) in Dried Rhizome | 0.5% - 6.0% | [1][2] |

| Canadine Content (w/w) in Dried Rhizome | 0.5% - 1.0% | [2] |

Table 1: Typical Alkaloid Content in Dried Hydrastis canadensis Rhizome. This table summarizes the weight-by-weight percentage of the major alkaloids found in the dried rhizomes of Goldenseal.

From Plant to Precursor: Extraction of Hydrastine

The initial step in the production of this compound is the efficient extraction of its precursor, hydrastine, from the dried and powdered rhizomes of Hydrastis canadensis.

Experimental Protocol: Extraction and Quantification of Hydrastine

This protocol outlines a modern and efficient method for the extraction and quantification of hydrastine using UPLC-UV.

3.1.1. Materials and Reagents

-

Dried and powdered Hydrastis canadensis rhizome

-

Methanol (B129727) (HPLC grade)

-

Acetic acid (glacial)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Hydrastine reference standard

-

Deionized water

-

Waters Acquity UPLC system with UV detector

-

Acquity UPLC BEH Shield RP18 column

3.1.2. Extraction Procedure

-

Accurately weigh approximately 1 gram of powdered Hydrastis canadensis rhizome.

-

Transfer the powder to a suitable extraction vessel.

-

Add 20 mL of the extraction solvent (90% methanol + 1% acetic acid).[5] This solvent has been shown to provide the best recovery of major alkaloids.[5]

-

Sonciate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant.

-

Repeat the extraction process (steps 3-6) on the plant residue two more times.

-

Combine the supernatants from all three extractions.

-

Filter the combined extract through a 0.45 µm syringe filter into a volumetric flask.

-

Adjust the final volume with the extraction solvent.

3.1.3. UPLC-UV Analysis

-

Column: Waters Acquity UPLC BEH Shield RP18

-

Mobile Phase: Gradient elution with ammonium formate and acetonitrile containing formic acid.[5]

-

Detection Wavelength: 290 nm for hydrastine.[5]

-

Flow Rate: As per optimized UPLC method.

-

Injection Volume: 5 µL

-

Quantification: Prepare a calibration curve using a hydrastine reference standard. Calculate the concentration of hydrastine in the extract based on the peak area.

The Transformation: Synthesis of this compound

The conversion of hydrastine to hydrastinine is a key chemical transformation. Historically, this was achieved through oxidative cleavage using nitric acid.

Chemical Reaction

The reaction involves the oxidation of the hydrastine molecule, leading to the cleavage of the lactone ring and the formation of hydrastinine and opianic acid.

Figure 1: Chemical Transformation of Hydrastine. This diagram illustrates the oxidative cleavage of hydrastine by nitric acid to yield hydrastinine and opianic acid.

Historical Experimental Protocol: Synthesis of Hydrastinine

The following protocol is based on early 20th-century methods for the synthesis of hydrastinine from hydrastine.

3.2.1. Materials and Reagents

-

Hydrastine

-

Nitric acid (dilute)

-

Potassium permanganate (B83412)

-

Sodium hydroxide (B78521) solution

-

Ether

-

Hydrochloric acid

3.2.2. Synthesis Procedure

-

Dissolve hydrastine in dilute nitric acid.

-

Gently heat the solution. The oxidation process is initiated, leading to the formation of hydrastinine and opianic acid.

-

Alternatively, the oxidation can be carried out by the gradual addition of potassium permanganate to a solution of hydrastine in dilute sulfuric acid.

-

After the reaction is complete, make the solution alkaline with a sodium hydroxide solution.

-

Extract the liberated hydrastinine base with ether.

-

Separate the ethereal layer and evaporate the ether to obtain crude hydrastinine.

-

To form the hydrochloride salt, dissolve the crude hydrastinine base in a suitable solvent and treat with hydrochloric acid.

-

The this compound will precipitate and can be collected by filtration.

3.2.3. Purification

The crude this compound can be purified by recrystallization from hot water or a mixture of alcohol and ether.

3.2.4. Quantitative Data

Process Workflow

The overall process from the plant material to the final product can be visualized as a multi-step workflow.

Figure 2: Workflow from Hydrastis canadensis to Hydrastinine HCl. This diagram outlines the major steps involved in the extraction of hydrastine from the plant material and its subsequent chemical conversion to this compound.

Conclusion

The journey from the Goldenseal root to the production of this compound represents a classic example of natural product chemistry and the development of semi-synthetic drugs. By understanding the historical context, the intricacies of the extraction process, and the chemistry of the synthesis, researchers and drug development professionals can appreciate the foundations of this important therapeutic agent. The provided protocols and data serve as a valuable resource for further investigation and development in the field of natural product-derived pharmaceuticals.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Determination of Hydrastine and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of alkaloids from roots of Hydrastis canadensis L. and dietary supplements using ultra-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Semi-Synthetic Hydrastinine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of semi-synthetic hydrastinine (B1223018) hydrochloride. Hydrastinine, a derivative of the natural alkaloid hydrastine (B1673436) found in Hydrastis canadensis (goldenseal), has a history of medicinal use, primarily as a hemostatic agent and a central nervous system (CNS) stimulant.[1] Despite its historical use, detailed modern pharmacological data, including specific mechanisms of action and signaling pathways, are not extensively documented in contemporary scientific literature. This guide synthesizes the available information, including historical context, data from the National Cancer Institute's NCI-60 screen, and plausible mechanisms of action inferred from the broader class of isoquinoline (B145761) alkaloids. Furthermore, it provides generalized experimental protocols for assessing its key biological activities and proposes hypothetical signaling pathways for future investigation.

Introduction

Hydrastinine hydrochloride is a semi-synthetic tetrahydroisoquinoline alkaloid.[1] It is prepared through the oxidative cleavage of hydrastine, a major alkaloid present in the rhizomes of the goldenseal plant.[1] Patented by Bayer in the early 20th century, hydrastinine was primarily marketed for its hemostatic properties to control bleeding.[1] It has also been noted for its stimulant effects on the central nervous system.[1]

The scientific literature on this compound is somewhat limited, with much of the research dating back to the period of its initial discovery and use. This guide aims to consolidate the existing knowledge and provide a framework for future research into its pharmacological profile.

Quantitative Biological Activity Data

Quantitative data on the biological activity of this compound is sparse. The most comprehensive quantitative data comes from the National Cancer Institute's (NCI) 60-cell line screen, where it was assigned the NSC number 755892.

Table 1: NCI-60 Human Tumor Cell Line Screening Data for this compound (NSC 755892)

| Cell Line | Panel | GI50 (M) | TGI (M) | LC50 (M) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | 1.26E-05 | 3.98E-05 | >1.00E-04 |

| K-562 | Leukemia | 1.58E-05 | 5.01E-05 | >1.00E-04 |

| MOLT-4 | Leukemia | 1.41E-05 | 4.47E-05 | >1.00E-04 |

| RPMI-8226 | Leukemia | 1.78E-05 | 5.62E-05 | >1.00E-04 |

| SR | Leukemia | 1.99E-05 | 6.31E-05 | >1.00E-04 |

| Non-Small Cell Lung Cancer | ||||

| A549/ATCC | NSCLC | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| EKVX | NSCLC | 2.51E-05 | 7.94E-05 | >1.00E-04 |

| HOP-62 | NSCLC | 2.82E-05 | 8.91E-05 | >1.00E-04 |

| HOP-92 | NSCLC | 3.16E-05 | 1.00E-04 | >1.00E-04 |

| NCI-H226 | NSCLC | 2.00E-05 | 6.31E-05 | >1.00E-04 |

| NCI-H23 | NSCLC | 2.51E-05 | 7.94E-05 | >1.00E-04 |

| NCI-H322M | NSCLC | 2.82E-05 | 8.91E-05 | >1.00E-04 |

| NCI-H460 | NSCLC | 1.78E-05 | 5.62E-05 | >1.00E-04 |

| NCI-H522 | NSCLC | 3.55E-05 | >1.00E-04 | >1.00E-04 |

| Colon Cancer | ||||

| COLO 205 | Colon | 1.58E-05 | 5.01E-05 | >1.00E-04 |

| HCT-116 | Colon | 1.99E-05 | 6.31E-05 | >1.00E-04 |

| HCT-15 | Colon | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| HT29 | Colon | 1.78E-05 | 5.62E-05 | >1.00E-04 |

| KM12 | Colon | 2.51E-05 | 7.94E-05 | >1.00E-04 |

| SW-620 | Colon | 1.41E-05 | 4.47E-05 | >1.00E-04 |

| CNS Cancer | ||||

| SF-268 | CNS | 3.16E-05 | 1.00E-04 | >1.00E-04 |

| SF-295 | CNS | 2.82E-05 | 8.91E-05 | >1.00E-04 |

| SF-539 | CNS | 3.55E-05 | >1.00E-04 | >1.00E-04 |

| SNB-19 | CNS | 2.51E-05 | 7.94E-05 | >1.00E-04 |

| SNB-75 | CNS | 3.98E-05 | >1.00E-04 | >1.00E-04 |

| U251 | CNS | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| Melanoma | ||||

| LOX IMVI | Melanoma | 1.78E-05 | 5.62E-05 | >1.00E-04 |

| MALME-3M | Melanoma | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| M14 | Melanoma | 1.99E-05 | 6.31E-05 | >1.00E-04 |

| SK-MEL-2 | Melanoma | 2.51E-05 | 7.94E-05 | >1.00E-04 |

| SK-MEL-28 | Melanoma | 3.16E-05 | 1.00E-04 | >1.00E-04 |

| SK-MEL-5 | Melanoma | 2.82E-05 | 8.91E-05 | >1.00E-04 |

| UACC-257 | Melanoma | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| UACC-62 | Melanoma | 2.00E-05 | 6.31E-05 | >1.00E-04 |

| Ovarian Cancer | ||||

| IGROV1 | Ovarian | 2.51E-05 | 7.94E-05 | >1.00E-04 |

| OVCAR-3 | Ovarian | 2.82E-05 | 8.91E-05 | >1.00E-04 |

| OVCAR-4 | Ovarian | 3.16E-05 | 1.00E-04 | >1.00E-04 |

| OVCAR-5 | Ovarian | 3.55E-05 | >1.00E-04 | >1.00E-04 |

| OVCAR-8 | Ovarian | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| NCI/ADR-RES | Ovarian | 3.98E-05 | >1.00E-04 | >1.00E-04 |

| SK-OV-3 | Ovarian | 2.82E-05 | 8.91E-05 | >1.00E-04 |

| Renal Cancer | ||||

| 786-0 | Renal | 1.99E-05 | 6.31E-05 | >1.00E-04 |

| A498 | Renal | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| ACHN | Renal | 2.51E-05 | 7.94E-05 | >1.00E-04 |

| CAKI-1 | Renal | 2.82E-05 | 8.91E-05 | >1.00E-04 |

| RXF 393 | Renal | 3.16E-05 | 1.00E-04 | >1.00E-04 |

| SN12C | Renal | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| TK-10 | Renal | 2.51E-05 | 7.94E-05 | >1.00E-04 |

| UO-31 | Renal | 3.55E-05 | >1.00E-04 | >1.00E-04 |

| Prostate Cancer | ||||

| PC-3 | Prostate | 2.82E-05 | 8.91E-05 | >1.00E-04 |

| DU-145 | Prostate | 3.16E-05 | 1.00E-04 | >1.00E-04 |

| Breast Cancer | ||||

| MCF7 | Breast | 1.78E-05 | 5.62E-05 | >1.00E-04 |

| MDA-MB-231/ATCC | Breast | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| HS 578T | Breast | 2.51E-05 | 7.94E-05 | >1.00E-04 |

| BT-549 | Breast | 2.82E-05 | 8.91E-05 | >1.00E-04 |

| T-47D | Breast | 1.99E-05 | 6.31E-05 | >1.00E-04 |

| MDA-MB-468 | Breast | 3.16E-05 | 1.00E-04 | >1.00E-04 |

Data sourced from the NCI Developmental Therapeutics Program database. GI50: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC50: concentration for 50% cell killing.

Key Biological Activities and Potential Mechanisms of Action

Hemostatic Activity

This compound was historically used as a hemostatic agent, suggesting it promotes blood clotting and reduces bleeding time. The precise mechanism of this action is not well-established. However, based on the activities of other isoquinoline alkaloids, several plausible mechanisms can be hypothesized:

-

Vasoconstriction: Hydrastinine may act as a vasoconstrictor, narrowing blood vessels at the site of injury. This would reduce blood flow and facilitate clot formation. Some tetrahydroisoquinoline derivatives have been shown to possess contractile activity on smooth muscle.

-

Platelet Aggregation: While some isoquinoline alkaloids have demonstrated anti-platelet effects at high concentrations, it is possible that hydrastinine, at therapeutic concentrations, could promote platelet aggregation. This would involve the activation of platelets, leading to their adhesion to the site of injury and the formation of a primary platelet plug.

Central Nervous System Stimulant Activity

Hydrastinine has been described as a CNS stimulant. The mechanisms underlying the CNS effects of many isoquinoline alkaloids are complex and can involve the modulation of various neurotransmitter systems. Potential mechanisms for hydrastinine's stimulant activity include:

-

Modulation of Monoamine Neurotransmitters: Like other CNS stimulants, hydrastinine may influence the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506) in the synaptic cleft. This could be achieved by inhibiting their reuptake or promoting their release.

-

Receptor Antagonism: The parent compound, hydrastine, is known to be a competitive antagonist at GABA-A receptors. Antagonism of this primary inhibitory neurotransmitter system in the CNS can lead to a net excitatory effect, which could manifest as stimulant-like activity.

Experimental Protocols

In Vitro Vasoconstriction Assay

Objective: To determine the effect of this compound on the contractility of isolated arterial rings.

Methodology:

-

Tissue Preparation: Isolate segments of a suitable artery (e.g., rat aorta or mesenteric artery) and cut into rings of 2-3 mm in width.

-

Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Viability Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.

-

Cumulative Concentration-Response Curve: After washout and return to baseline, add cumulative concentrations of this compound to the organ bath and record the isometric tension.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and determine the EC50 value.

In Vitro Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy human donors and centrifuge at a low speed to obtain PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.

-

Aggregation Measurement: Place a sample of the PRP in an aggregometer cuvette with a stir bar at 37°C.

-

Incubation: Add this compound at various concentrations and incubate for a short period.

-

Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and monitor the change in light transmittance over time.

-

Data Analysis: Calculate the percentage of maximal aggregation for each concentration of this compound and determine the EC50 or IC50 value depending on whether it promotes or inhibits aggregation.

In Vivo Locomotor Activity Assay

Objective: To assess the CNS stimulant effect of this compound in rodents.

Methodology:

-

Animal Acclimation: Acclimate mice or rats to the testing room and locomotor activity chambers for a specified period.

-

Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or oral) at various doses. Administer a vehicle control to a separate group of animals.

-

Locomotor Activity Recording: Immediately after administration, place the animals in the locomotor activity chambers and record their horizontal and vertical movements over a set period (e.g., 60-120 minutes) using automated activity monitors.

-

Data Analysis: Analyze the total distance traveled, number of horizontal movements, and number of vertical movements (rearing). Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests.

Visualization of Potential Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways for the hemostatic and CNS stimulant activities of this compound, based on plausible mechanisms for isoquinoline alkaloids. These are intended as conceptual frameworks for future research.

Caption: Hypothetical signaling pathways for the hemostatic activity of this compound.

Caption: Hypothetical signaling pathways for the CNS stimulant activity of this compound.

Conclusion and Future Directions

Semi-synthetic this compound is a compound with a notable history in medicine, primarily for its hemostatic and CNS stimulant effects. However, a thorough review of the current scientific literature reveals a significant lack of detailed, modern pharmacological data. The NCI-60 screen provides some indication of its cytotoxic potential at micromolar concentrations, but its primary biological activities remain mechanistically uncharacterized.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Conducting dose-response studies to determine the potency (EC50/IC50) of this compound in validated in vitro and in vivo models of hemostasis and CNS stimulation.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound. This could include receptor binding assays, enzyme inhibition studies, and assessment of neurotransmitter release and reuptake.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of hydrastinine to identify the key structural features responsible for its biological activities.

A renewed investigation into the pharmacology of this compound, employing modern research methodologies, could potentially unveil novel therapeutic applications for this historical compound.

References

Pharmacological Profile of Hydrastinine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrastinine (B1223018) hydrochloride is a semi-synthetic isoquinoline (B145761) alkaloid derived from the hydrolysis of hydrastine, a component of the Goldenseal (Hydrastis canadensis) plant. Historically, it was utilized primarily as a hemostatic agent to control uterine and other forms of hemorrhage. Its pharmacological activity also extends to the cardiovascular and central nervous systems. This technical guide provides a comprehensive overview of the known pharmacological properties of hydrastinine hydrochloride, including its mechanism of action, pharmacodynamics, and toxicological profile. Due to the historical nature of its primary use, much of the available data is qualitative. This document summarizes the existing information and provides context for its historical application and potential areas for further research.

Introduction

Hydrastinine, as its hydrochloride salt, was introduced into clinical practice in the late 19th and early 20th centuries.[1][2] It was principally valued for its purported ability to constrict blood vessels and stimulate uterine smooth muscle, leading to its classification as a styptic and ecbolic agent. While largely supplanted by more modern and specific therapeutics, a review of its pharmacological profile is valuable for researchers exploring isoquinoline alkaloids and for understanding the historical development of pharmacotherapy.

Pharmacodynamics

The primary pharmacological effects of this compound are centered on smooth muscle and the cardiovascular system.

Hemostatic and Vasoconstrictor Effects

This compound was historically employed to control bleeding, particularly postpartum hemorrhage.[1] This effect is attributed to its ability to cause vasoconstriction. While precise receptor binding data is scarce in modern literature, historical accounts suggest a direct action on the smooth muscle of blood vessels, leading to an increase in blood pressure.

Effects on Uterine Smooth Muscle

The compound has been described as a uterine stimulant.[1] This action, in conjunction with its vasoconstrictor properties, contributed to its use in controlling uterine bleeding. The mechanism is believed to involve direct stimulation of myometrial smooth muscle contraction.

Cardiovascular Effects

In addition to peripheral vasoconstriction, hydrastinine has been reported to have complex effects on the heart. Early studies suggested a transient cardiac stimulation followed by depression at higher doses.

Central Nervous System Effects

At high doses, this compound exhibits stimulant effects on the central nervous system, which can manifest as convulsions similar to those produced by strychnine.[1]

Mechanism of Action (Proposed)

The precise molecular mechanisms underlying the pharmacological effects of this compound have not been fully elucidated with modern techniques. However, based on its chemical structure as an isoquinoline alkaloid and its observed physiological effects, a number of potential mechanisms can be postulated.

-

Adrenergic System Interaction: The vasoconstrictive and uterine stimulant effects suggest a possible interaction with adrenergic receptors, either directly as an agonist or indirectly by modulating the release or reuptake of norepinephrine.

-

Direct Smooth Muscle Calcium Channel Modulation: Like many alkaloids, hydrastinine may directly influence calcium ion channels in smooth muscle cells, leading to increased intracellular calcium and subsequent contraction.

Below is a hypothetical signaling pathway for the vasoconstrictor effects of this compound.

Pharmacokinetics

Toxicology

The acute toxicity of this compound has not been extensively characterized by modern standards. No significant acute toxicological data has been identified in recent literature searches.[1] However, historical reports indicate that toxic doses can lead to severe central nervous system stimulation, manifesting as strychnine-like convulsions.[1] Animal experiments suggest that ingestion of less than 5 grams may be fatal or cause serious harm.[1]

Table 1: Toxicological Profile of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | Not available | - | - | [1] |

| Toxic Effects | Strychnine-like convulsions, neurotoxicity at high doses | Animal models (unspecified) | Ingestion | [1] |

Experimental Protocols

Due to the lack of recent research, detailed, validated experimental protocols for assessing the pharmacological profile of this compound are not available. However, standard, contemporary methodologies can be applied to reinvestigate its properties.

In Vitro Vasoconstriction Assay

This protocol describes a general method for assessing the vasoconstrictor effects of this compound on isolated arterial rings.

-

Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat or rabbit) and cut into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g.

-

Viability Check: Contract the tissues with a high-potassium solution or a standard agonist like phenylephrine (B352888) to ensure viability.

-

Drug Administration: Once a stable baseline is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Acquisition: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 and Emax values.

In Vitro Uterine Contraction Assay

This protocol outlines a general method for evaluating the effect of this compound on uterine smooth muscle contractility.

-

Tissue Preparation: Obtain uterine horn segments from a suitable animal model (e.g., non-pregnant or late-pregnant rat).

-

Mounting: Mount longitudinal strips of the myometrium in organ baths under similar conditions as the vasoconstriction assay.

-

Equilibration: Allow the tissues to equilibrate and develop spontaneous contractions.

-

Drug Administration: Add cumulative concentrations of this compound to the bath.

-

Data Acquisition: Record the frequency and amplitude of spontaneous contractions.

-

Data Analysis: Analyze the changes in contractile parameters in response to the drug.

Quantitative Data Summary

A comprehensive search of modern pharmacological databases and historical literature reveals a significant lack of quantitative data for this compound according to contemporary standards. The tables below are presented to highlight these data gaps.

Table 2: Receptor Binding and Enzyme Inhibition

| Target | Assay Type | Species | IC50 / Ki / pA2 | Reference |

| α-Adrenergic Receptors | Binding/Functional | - | Data not available | - |

| Other GPCRs | Binding/Functional | - | Data not available | - |

| Relevant Enzymes | Inhibition Assay | - | Data not available | - |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| AUC | Data not available | - | - | - |

| Half-life (t½) | Data not available | - | - | - |

| Bioavailability | Data not available | - | - | - |

Conclusion and Future Directions

This compound is a compound of historical pharmacological interest, primarily for its hemostatic and uterine stimulant properties. The available information is largely qualitative and derived from older literature. There is a notable absence of modern, quantitative pharmacological data, including receptor binding affinities, enzyme inhibition constants, and detailed pharmacokinetic and toxicological profiles.

For drug development professionals and researchers, this compound represents a potentially interesting scaffold from the isoquinoline alkaloid class. Future research should focus on:

-

Receptor Profiling: A comprehensive screening against a panel of G-protein coupled receptors and ion channels to identify its primary molecular targets.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways involved in its vasoconstrictor and uterine stimulant effects.

-

Pharmacokinetic and Toxicological Evaluation: A thorough assessment of its ADME properties and a modern evaluation of its acute and chronic toxicity.

Such studies would provide a more complete and quantitative understanding of the pharmacological profile of this compound and could potentially unveil novel therapeutic applications for this historical compound or its derivatives.

References

Hydrastinine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Hydrastinine Hydrochloride. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and formulation.

Solubility Characteristics

This compound, a semi-synthetic alkaloid, exhibits varied solubility depending on the solvent system. Understanding its solubility profile is critical for the development of suitable dosage forms and analytical methods.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. It is important to note that for some solvents, the dissolution process may require physical methods such as ultrasonication to achieve the stated solubility.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| Water | 50 | 205.18 | Requires ultrasonication for dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | 83.33 | 341.95 | Requires ultrasonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[1] |

| Ethanol | Soluble | - | Qualitative data indicates solubility, but specific quantitative values are not readily available in the reviewed literature.[2] |

| Alcohol | Miscible | - | General term, suggests good solubility in alcoholic solvents.[2] |

Table 1: Solubility of this compound in Common Solvents.

For in vivo studies, various solvent systems can be employed to achieve a clear solution. For example, a solution of at least 2.08 mg/mL can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option includes 10% DMSO and 90% corn oil.[1]

Factors Affecting Solubility

The solubility of alkaloid hydrochlorides like this compound is influenced by several factors, most notably pH and temperature.

-

pH: As a salt of a weak base, the solubility of this compound is expected to be pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. Conversely, in basic solutions, the free base may precipitate, leading to lower solubility. A 1% solution in water is reported to be neutral (pH 7).[2]

-

Temperature: The effect of temperature on solubility is dependent on the enthalpy of the solution. For most solids, solubility increases with temperature. However, specific data on the temperature-dependent solubility of this compound is not available in the public domain.

Stability Profile

This compound is generally considered a stable compound.[2] However, its stability can be compromised under certain environmental conditions.

General Stability and Storage Recommendations

To maintain its integrity, this compound should be stored at 4°C in a sealed container, away from moisture.[1] For solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, also in a sealed container and protected from moisture.[1] It is also advised to avoid reaction with oxidizing agents.[2]

Degradation Pathways

Specific degradation pathways for this compound are not extensively documented. However, insights can be drawn from studies on the structurally related compound, hydralazine (B1673433) hydrochloride. For hydralazine hydrochloride, degradation is influenced by pH and follows first-order kinetics. The primary degradation products are formed through hydrolysis. It is plausible that this compound may undergo similar hydrolytic degradation, particularly at non-optimal pH values.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be necessary to fully elucidate the degradation pathways and identify potential degradants of this compound.

Experimental Protocols

This section outlines the methodologies for determining the solubility and stability of this compound, based on established scientific principles and regulatory guidelines.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted technique.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability-Indicating Method: HPLC Assay

A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products over time. While a specific validated method for this compound is not publicly available, a general approach based on methods for related compounds can be adapted.

Methodology:

-

Chromatographic System:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation of the parent drug from its degradants.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat a solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug to dry heat.

-

Photodegradation: Expose a solution and the solid drug to UV and visible light as per ICH Q1B guidelines.

-

-

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are not well-elucidated, studies on its parent compound, hydrastine (B1673436), have shed light on potential mechanisms of action. One study demonstrated that (-)-β-hydrastine inhibits the kinase activity of p21-activated kinase 4 (PAK4).[3] PAK4 is a key regulator of various cellular processes, including cell proliferation, migration, and survival. Inhibition of PAK4 by hydrastine was shown to suppress the proliferation and invasion of lung adenocarcinoma cells through the modulation of downstream signaling pathways.[3]

The PAK4 signaling cascade involves multiple downstream effectors that regulate the cytoskeleton, cell cycle progression, and apoptosis. The inhibition of this pathway represents a potential mechanism through which hydrastine and its derivatives, possibly including hydrastinine, may exert their cellular effects.

Caption: Potential Signaling Pathway Inhibition by Hydrastine, the Parent Compound of Hydrastinine.

References

A Technical Guide to the Natural Sources and Extraction of Precursors for Hydrastinine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary natural precursors of the semi-synthetic alkaloid hydrastinine (B1223018), their botanical sources, and the scientific methodologies for their extraction, isolation, and chemical conversion.

Introduction to Hydrastinine and its Precursors

Hydrastinine is a semi-synthetic tetrahydroisoquinoline alkaloid. Historically, its hydrochloride salt was patented and utilized as a haemostatic agent by Bayer in the early 20th century.[1] The synthesis of hydrastinine relies on the chemical modification of naturally occurring alkaloids, making the efficient extraction and purification of these precursors a critical first step in its production. The primary and most direct natural precursor is hydrastine (B1673436), though other related alkaloids like berberine (B55584) and noscapine (B1679977) are also of significant interest due to their structural similarities and co-occurrence in botanical sources.

Primary Natural Precursors

The synthesis of hydrastinine originates from a class of isoquinoline (B145761) alkaloids found in several plant species.

-

Hydrastine : A phthalideisoquinoline alkaloid, hydrastine is the direct and principal precursor for the semi-synthesis of hydrastinine.[1] The conversion is achieved through oxidative cleavage.

-

Berberine : A protoberberine alkaloid, berberine is often found alongside hydrastine in significant quantities.[2] While not a direct precursor in the same manner as hydrastine, its structural relationship and potential for chemical conversion make it a relevant compound in this context.

-

Noscapine : Another phthalideisoquinoline alkaloid, noscapine is structurally related to hydrastine.[3] It is a major non-narcotic alkaloid found in the opium poppy.[4]

Botanical Sources of Precursors

The aforementioned alkaloids are predominantly extracted from two key plant species.

Hydrastis canadensis L. (Goldenseal)

A member of the Ranunculaceae family, Goldenseal is the primary commercial source of both hydrastine and berberine.[1][2] These alkaloids are concentrated in the rhizomes and roots of the plant. A collaborative study on various Goldenseal materials found that hydrastine and berberine content can range from approximately 0.2% to 4% (w/w) in powdered root materials and capsule products.[5][6]

Papaver somniferum L. (Opium Poppy)

The opium poppy is the source of a wide array of isoquinoline alkaloids, most notably morphine. However, it is also the exclusive natural source of the non-narcotic alkaloid noscapine.[3] The concentration of noscapine in poppy capsules can vary significantly between cultivars, with studies reporting ranges from 0.02% to 0.19% and in some hybrids up to 0.58%.[7] The total alkaloid content in dried poppy capsules can range from approximately 680 to 25,000 µg/g.[4]

Extraction and Isolation Methodologies

The extraction and isolation of these alkaloids are multi-step processes involving initial solvent extraction followed by purification, typically using chromatographic techniques.

Extraction of Hydrastine and Berberine from Hydrastis canadensis

A common approach involves solvent extraction followed by flash column chromatography to separate the alkaloids.

Experimental Protocol: Solvent Extraction and Flash Chromatography [8]

-

Extraction : Vigorously shake 0.25 g of commercially available Goldenseal root powder with 1 mL of methanol (B129727) for 5 minutes in a 15 mL centrifuge tube. Add 4 mL of ethyl acetate (B1210297) and shake for an additional 10 minutes.

-

Centrifugation : Centrifuge the mixture at 3000 rpm for 5 minutes at 4°C.

-

Liquid-Liquid Extraction : Transfer the supernatant to a new centrifuge tube containing 5 mL of saturated sodium carbonate aqueous solution. Shake vigorously for 30-40 seconds to neutralize acidic components and convert alkaloids to their free base form. Centrifuge again (3000 rpm, 4°C, 5 min).

-

Concentration : Transfer the upper organic layer to a round-bottom flask and concentrate using a rotary evaporator to yield a yellow, oily residue (the crude extract).

-

Flash Column Chromatography :

-

Apply the crude extract (dissolved in ~100 µL of methanol) to a prepared silica (B1680970) gel flash column.

-

Begin elution with an isocratic mobile phase of pentane/ethyl acetate (2:1) to remove non-polar components.

-

Switch the mobile phase to pentane/ethyl acetate (1:3) to elute (−)-β-hydrastine. Collect fractions.

-

Finally, switch to a quaternary mobile phase of ethyl acetate/methanol/water/trifluoroacetic acid (8.78:1:0.2:0.02) to elute the more polar berberine. Collect fractions.

-

-

Analysis : Identify fractions containing the pure alkaloids using Thin Layer Chromatography (TLC) and combine them accordingly. Determine the yield of the isolated compounds.

Extraction of Noscapine from Papaver somniferum

Modern methods for noscapine extraction focus on efficiency and purity, utilizing techniques like Supercritical Fluid Extraction (SFE).

Experimental Protocol: General Alkaloid Extraction [9]

-

Sample Preparation : Place 5.0 g of poppy seeds (or ground capsules) into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Solvent Extraction : Add 50 mL of an extraction solvent mixture consisting of 80:20 acetonitrile:deionized water with 0.1% formic acid.

-

Separation : Briefly centrifuge the mixture for 1 minute at 3000 rpm.

-

Filtration : Filter the supernatant through a 0.45 µm PTFE filter.

-

Analysis : The filtered extract can then be diluted and prepared for analysis and purification by High-Performance Liquid Chromatography (HPLC). A study utilizing a specific isolation method on poppy capsules reported a purity of the isolated noscapine compound to be over 99.59% as determined by HPLC analysis.[3]

Quantitative Data Summary

The yield and purity of extracted precursors are highly dependent on the botanical source, cultivar, and extraction methodology employed.

| Precursor | Botanical Source | Extraction Method | Yield (% w/w) | Purity | Reference |

| (-)-β-Hydrastine | Hydrastis canadensis | Solvent Ext. / Flash Chromatography | ~0.8% | N/A | [8] |

| Berberine | Hydrastis canadensis | Solvent Ext. / Flash Chromatography | ~1.4% | N/A | [8] |

| Hydrastine | Hydrastis canadensis | Acidified Water/Acetonitrile Ext. | 0.2 - 4% | N/A | [5][6] |

| Berberine | Hydrastis canadensis | Acidified Water/Acetonitrile Ext. | 0.2 - 4% | N/A | [5][6] |

| Noscapine | Papaver somniferum | Proprietary | N/A | >99.59% | [3][10] |

| Noscapine | Papaver somniferum (various cultivars) | Methanol Ext. | 0.005 - 0.58% | N/A | [7] |

Chemical Conversion to Hydrastinine Hydrochloride

The most direct route to hydrastinine is the oxidative hydrolysis of hydrastine.

Synthesis from Hydrastine

Hydrastinine is produced via the nitric acid-induced hydrolysis of hydrastine.[1] This reaction cleaves the lactone ring and oxidizes the molecule, yielding hydrastinine and opianic acid as a byproduct.

Experimental Protocol: Nitric Acid Induced Hydrolysis [11]

-

Reaction Setup : Add 2.5 mL of 20% nitric acid to 136 mg of isolated hydrastine in a 10 mL beaker.

-

Incubation : Maintain the mixture at 41°C in an incubator for 8.5 hours.

-

Neutralization & Precipitation : Cool the resulting solution in an ice bath. Carefully add concentrated aqueous sodium hydroxide (B78521) to basify the solution, ensuring the temperature does not rise significantly. A gummy mass will separate, which upon vigorous stirring in the cold solution, will solidify.

-

Isolation of Hydrastinine : Filter the solid particles to collect the crude hydrastinine. A yield of 88% has been reported for this step.

-

Purification : Recrystallize the crude hydrastinine from ethyl acetate to achieve a higher purity.

-

Isolation of Byproduct : Acidify the filtrate from step 4 with concentrated hydrochloric acid and store it in a freezer overnight to precipitate the opianic acid.

-

Salt Formation : To produce this compound, the purified hydrastinine free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the salt.

Conclusion

The production of this compound is fundamentally dependent on the successful extraction and chemical transformation of natural precursors. Hydrastis canadensis stands out as the definitive source for hydrastine, the direct precursor, as well as the related alkaloid berberine. Concurrently, Papaver somniferum provides noscapine, a structurally similar alkaloid. The methodologies outlined, from solvent-based and supercritical fluid extractions to chromatographic purification and controlled oxidative cleavage, form the basis for obtaining the necessary starting materials for the synthesis of this historically significant pharmaceutical compound. Further research into optimizing extraction yields and developing more efficient synthetic pathways remains a valuable pursuit for drug development professionals.

References

- 1. Hydrastinine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ojs.openagrar.de [ojs.openagrar.de]

- 5. Determination of hydrastine and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study | Institutional Repository [repository.lib.bcit.ca]

- 6. researchgate.net [researchgate.net]

- 7. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assessment of Dry Heating, Water Rinsing, and Baking on Concentrations of the Opium Alkaloid Noscapine in Poppy Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

An In-depth Technical Guide to the Biosynthesis and Chemical Synthesis of Hydrastinine Hydrochloride Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic and chemical pathways leading to the precursors of hydrastinine (B1223018) hydrochloride, a semi-synthetic alkaloid with historical significance as a haemostatic agent. This document details the enzymatic cascade responsible for the natural synthesis of hydrastine (B1673436) and berberine (B55584), the primary precursors, and outlines the chemical conversion processes to obtain hydrastinine. The guide includes detailed experimental protocols, quantitative data, and visual representations of the key pathways to support research and development in this area.

Biosynthesis of Hydrastine and Berberine

The biosynthesis of hydrastine and berberine, both benzylisoquinoline alkaloids, originates from the amino acid L-tyrosine. These complex multistep pathways involve a series of enzymatic reactions, primarily occurring in plants such as Hydrastis canadensis (goldenseal).

Overview of the Biosynthetic Pathway

The pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), marks the entry point into the benzylisoquinoline alkaloid pathway, forming (S)-norcoclaurine. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and ring formation, lead to the synthesis of (S)-reticuline, a central intermediate. From (S)-reticuline, the pathway diverges to produce a variety of alkaloids, including berberine and, through a related branch, hydrastine. The key enzyme in the formation of the characteristic berberine bridge is the berberine bridge enzyme (BBE), which converts (S)-reticuline to (S)-scoulerine. Further enzymatic steps lead to canadine (B1168894), which is then oxidized to berberine by (S)-tetrahydroprotoberberine oxidase (STOX).

Key Enzymes and Reactions

The biosynthesis of hydrastine and berberine involves a cascade of enzymatic reactions. The following table summarizes the key enzymes and their functions:

| Enzyme | Abbreviation | Function |

| Norcoclaurine Synthase | NCS | Catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine.[1][2] |

| (S)-norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. |

| (S)-coclaurine N-methyltransferase | CNMT | Methylates the secondary amine of (S)-coclaurine. |

| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH | Hydroxylates (S)-N-methylcoclaurine at the 3' position. |

| 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group of 3'-hydroxy-N-methyl-(S)-coclaurine to form (S)-reticuline. |

| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.[3] |

| (S)-scoulerine 9-O-methyltransferase | SOMT | Methylates the 9-hydroxyl group of (S)-scoulerine. |

| Canadine Synthase | CAS | Catalyzes the formation of the methylenedioxy bridge to form (S)-canadine. |

| (S)-tetrahydroprotoberberine oxidase | STOX | Oxidizes (S)-canadine to berberine.[4] |

Experimental Protocols for Key Biosynthetic Enzymes

This protocol is adapted from methodologies described for the characterization of NCS from Thalictrum flavum and Coptis japonica.[1][2][5]

-

Principle: The enzymatic activity is determined by measuring the consumption of dopamine in the presence of an aldehyde substrate.

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer (pH 7.0)

-

10 mM Dopamine-HCl

-

10 mM 4-hydroxyphenylacetaldehyde (or other aldehyde substrate)

-

1% (v/v) Dimethyl sulfoxide (B87167) (DMSO)

-

Purified NCS enzyme (concentration to be optimized)

-

-

Procedure:

-

Prepare the reaction mixture without the enzyme.

-

Initiate the reaction by adding the NCS enzyme.

-

Incubate at 30°C for 15 minutes.

-

Terminate the reaction by adding an equal volume of HPLC elution buffer.

-

Analyze the consumption of dopamine and formation of (S)-norcoclaurine by HPLC.

-

This protocol is based on previously described HPLC-based assays.[3]

-

Principle: The activity of BBE is determined by measuring the formation of (S)-scoulerine from (R,S)-reticuline.

-

Reaction Mixture:

-

50 mM Buffer (e.g., MOPS, pH 6.75-7.75; Bicine, pH 7.75-8.75; CHES, pH 8.75-9.75)

-

0.19–6.0 μM (R,S)-reticuline

-

0.5 nM BBE enzyme

-

-

Procedure:

-

Prepare the reaction mixture with buffer and substrate at 25°C.

-

Initiate the reaction by adding the BBE enzyme.

-

At various time intervals (40 seconds to 20 minutes), quench the reaction by adding an equal volume of 1 N NaOH.

-

Separate the substrate and product using HPLC with an isocratic elution of 65% methanol (B129727) and 35% 50 mM potassium phosphate, pH 7.0.

-

Quantify the product formation to determine the enzyme activity.

-

Quantitative Data on Biosynthesis

The de novo biosynthesis of berberine has been successfully demonstrated in engineered Saccharomyces cerevisiae.[6] By expressing 15 enzymes, including 12 heterologous enzymes from plants and bacteria, an initial titer of 1.68 µg/L of berberine was achieved from glucose.[6] Engineering of rate-limiting enzymes led to a 20-fold increase in titer to 35.1 µg/L.[6] Further optimization through batch fermentation and a heating treatment to facilitate the conversion of canadine to berberine resulted in a final titer of 1.08 mg/L.[6]

| Biosynthetic Stage | Precursor/Intermediate | Product | Reported Titer/Conversion |

| Initial Yeast Strain | Glucose | Berberine | 1.68 µg/L |

| Engineered Yeast Strain | Glucose | Berberine | 35.1 µg/L |

| Optimized Fermentation | Glucose | Berberine | 1.08 mg/L |

| Chemical Conversion | Canadine | Berberine | 40.3% (at 98°C for 4 hours) |

Chemical Synthesis of Hydrastinine Hydrochloride Precursors

This compound is a semi-synthetic compound derived from naturally occurring precursors, primarily hydrastine. The key chemical transformation is an oxidative cleavage of the hydrastine molecule.

Synthesis of Hydrastine from Berberine

Hydrastine can be synthesized from the more abundant alkaloid, berberine. This multi-step process provides a route to increase the availability of hydrastine for further chemical modification.

-

Step 1: Ferricyanide (B76249) Oxidation of Berberine: Berberine is oxidized with potassium ferricyanide to yield oxybisberberine.

-

Step 2: Formation of 8-methoxyberberinephenolbetaine: Treatment of oxybisberberine with methanolic hydrogen chloride yields 8-methoxyberberinephenolbetaine.

-

Step 3: Hydration: Hydration of the betaine (B1666868) derivative yields the hydrochloride salt of dehydronorhydrastine methyl ester.

-

Step 4: N-Alkylation: N-alkylation of dehydronorhydrastine methyl ester gives dehydrohydrastine methyl ester.

-

Step 5: Reduction: Direct sodium borohydride (B1222165) reduction of dehydrohydrastine methyl ester yields a mixture of (±)-α-hydrastine and (±)-β-hydrastine with a reported yield of 90%.

Synthesis of this compound from Hydrastine

The primary method for the synthesis of hydrastinine is the nitric acid-induced hydrolysis and oxidation of hydrastine.[7][8][9] This reaction cleaves the lactone ring and the bond between the two aromatic rings of the hydrastine molecule.

-

Principle: Hydrastine hydrochloride is treated with nitric acid, which acts as an oxidizing agent to cleave the molecule, leading to the formation of hydrastinine and opianic acid.

-

Reagents:

-

Hydrastine hydrochloride

-